molecular formula C9H7FO3 B2998243 3-(3-Fluorophenyl)-2-oxopropanoic acid CAS No. 95041-89-7

3-(3-Fluorophenyl)-2-oxopropanoic acid

Cat. No. B2998243
CAS RN: 95041-89-7
M. Wt: 182.15
InChI Key: GTMNJUMHHOHBIJ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-oxopropanoic acid is an organic acid . It is a white crystalline solid with a melting point of 166.2-166.8 °C . It is soluble in water and polar organic solvents .


Molecular Structure Analysis

The molecular structure of 3-(3-Fluorophenyl)-2-oxopropanoic acid is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction . The molecular formula is C9H9FO2 .


Physical And Chemical Properties Analysis

3-(3-Fluorophenyl)-2-oxopropanoic acid has a density of 1.2±0.1 g/cm3 . It has a boiling point of 270.6±15.0 °C at 760 mmHg . The melting point is 43-47ºC . The molecular weight is 168.165 .

Scientific Research Applications

Fluoroalcohols in Hypervalent Iodine Chemistry

Fluoroalcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have shown significant utility in hypervalent iodine-mediated phenolic oxidations. These solvents stabilize reactive cationic intermediates, facilitating a variety of synthetic transformations under mild conditions. This breakthrough in hypervalent iodine chemistry illustrates the importance of fluoroalcohols in facilitating reactions involving fluorinated compounds, including potentially 3-(3-Fluorophenyl)-2-oxopropanoic acid (T. Dohi, Nobutaka Yamaoka, Y. Kita, 2010).

Fluorescent Amino Acids for Protein Studies

The selective and efficient biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites enables the study of protein structure, dynamics, localization, and interactions. This strategy, exemplified by the use of dansylalanine in yeast, demonstrates how fluorescent derivatives of 3-(3-Fluorophenyl)-2-oxopropanoic acid could be utilized for biochemical and cellular studies of proteins (D. Summerer et al., 2006).

Oxygen Scavenging for Dye Stability in Single-Molecule Experiments

An enzymatic oxygen scavenging system improves dye stability in single-molecule fluorescence experiments, crucial for the application of fluorophores in complex biological systems. This research underscores the potential for derivatives of 3-(3-Fluorophenyl)-2-oxopropanoic acid in enhancing the performance of single fluorophores through stabilization techniques (Colin Echeverría Aitken, R. Marshall, J. Puglisi, 2008).

Acetylcholinesterase Inhibition

Research on Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with a structural similarity to 3-(3-Fluorophenyl)-2-oxopropanoic acid, has developed a rapid and selective bioanalytical method for its quantification. This work highlights the therapeutic potential of fluorinated compounds in inhibiting acetylcholinesterase, suggesting possible research applications for 3-(3-Fluorophenyl)-2-oxopropanoic acid in neurological disorders (Kavya Sri Nemani, Amit Shard, P. Sengupta, 2018).

Luminescent Thermometers

The design and application of luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing, using fluorine-modified ligands, demonstrate the potential of fluorinated compounds in developing sensitive and tunable temperature sensors. Such research suggests avenues for 3-(3-Fluorophenyl)-2-oxopropanoic acid derivatives in cryogenic temperature measurement (Dian Zhao et al., 2018).

Safety and Hazards

3-(3-Fluorophenyl)-2-oxopropanoic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While the future directions for 3-(3-Fluorophenyl)-2-oxopropanoic acid are not explicitly mentioned in the search results, it’s worth noting that related compounds have been used in the development of pH-responsive nano-drug delivery systems . These systems target the acidic microenvironment of tumors, enhancing the therapeutic effect of anticancer drugs .

properties

IUPAC Name

3-(3-fluorophenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMNJUMHHOHBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-2-oxopropanoic acid

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